molecular formula C22H20ClN5O2 B2575937 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide CAS No. 852440-80-3

2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide

Cat. No. B2575937
CAS RN: 852440-80-3
M. Wt: 421.89
InChI Key: PWLHLYFNZMAZCT-UHFFFAOYSA-N
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Description

The compound “2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide” belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known for their anticancer activity exerted by the inhibition of eukaryotic protein kinases . They have also been reported to possess antibacterial, antifungal, and anti-inflammatory activity .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves a series of reactions. A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . The method involved subsequent treatment of the appropriate 3,5-diaryl-2-thioxo-5,6-dihydro-4H-thiazolo[4,5-d]pyrimidin-7-ones and 7-chloro-3,5-diaryl-thiazolo[4,5-d]pyrimidine-2-thiones with diethyl sulfate and water for the replacement of the 2-thioxo group by an oxygen function .


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines is characterized by a fused pyrimidine ring at the 2,3-position . The structure of the synthesized compounds was established on the basis of the spectral data, infrared, proton nuclear magnetic resonance, 13-Carbon nuclear magnetic resonance, and mass spectroscopic data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidines include oxidative dehydrogenation, annulation, and oxidative aromatization . The reaction shows broad substrate scope and tolerates many important functional groups .

Future Directions

The future directions for the research on pyrazolo[3,4-d]pyrimidines include further exploration of their anticancer and antibacterial activities . The combination of anticancer and antibacterial activities in the same molecule can be particularly advantageous during cancer therapy, where vulnerability to bacterial infections increases .

properties

IUPAC Name

2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2/c1-13-8-14(2)20(15(3)9-13)26-19(29)11-27-12-24-21-18(22(27)30)10-25-28(21)17-6-4-16(23)5-7-17/h4-10,12H,11H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLHLYFNZMAZCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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